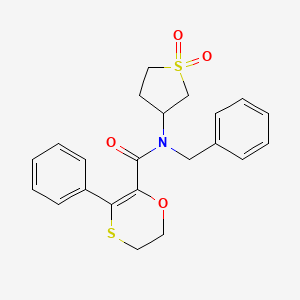![molecular formula C17H26ClNO3S B15106745 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106745.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound with a unique structure that combines a sulfonyl group, a cyclohexylmethylamine moiety, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:
Halogenation: Introduction of a chlorine atom to the phenyl ring.
Alkylation: Addition of a propoxy group to the phenyl ring.
Sulfonation: Introduction of the sulfonyl group.
Amine Addition: Attachment of the cyclohexylmethylamine moiety.
Each step requires specific reagents and conditions, such as the use of halogenating agents, alkylating agents, sulfonating agents, and amines. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
化学反应分析
Types of Reactions
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce sulfides.
科学研究应用
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds, such as:
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine moiety instead of cyclohexylmethylamine.
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole: Contains an imidazole ring instead of cyclohexylmethylamine.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
属性
分子式 |
C17H26ClNO3S |
|---|---|
分子量 |
359.9 g/mol |
IUPAC 名称 |
5-chloro-N-cyclohexyl-N,4-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-10-22-16-11-13(2)15(18)12-17(16)23(20,21)19(3)14-8-6-5-7-9-14/h11-12,14H,4-10H2,1-3H3 |
InChI 键 |
QXPDLWFBPDFJNE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106663.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15106673.png)
![(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106676.png)


![Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B15106699.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B15106704.png)
![(Z)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15106711.png)
![3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15106714.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B15106722.png)

![2-(4-methoxyphenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B15106729.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15106737.png)
![2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106750.png)
